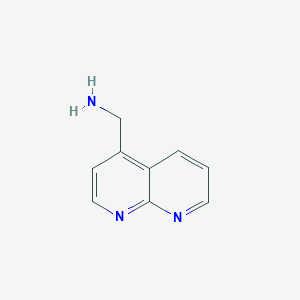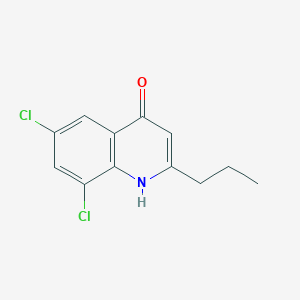
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is an organic compound characterized by its unique stereochemistry and functional groups The compound features a nitrophenyl group, a methyl group, and two hydroxyl groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol typically involves multi-step organic reactions. A common approach might include:
Starting Material: Selection of an appropriate starting material such as a substituted benzene derivative.
Nitration: Introduction of the nitro group via nitration using nitric acid and sulfuric acid.
Alkylation: Formation of the pentane backbone through alkylation reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Stereoselective Synthesis: Ensuring the correct stereochemistry through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds with specific biological activities.
Industry
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the hydroxyl groups might participate in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,3S)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol: A stereoisomer with different spatial arrangement.
2-Methyl-1-(4-aminophenyl)pentane-1,3-diol: A compound with an amine group instead of a nitro group.
2-Methyl-1-(4-nitrophenyl)butane-1,3-diol: A compound with a shorter carbon chain.
Uniqueness
(1S,2S,3R)-2-Methyl-1-(4-nitrophenyl)pentane-1,3-diol is unique due to its specific stereochemistry and combination of functional groups, which can result in distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
918799-07-2 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
(1S,2S,3R)-2-methyl-1-(4-nitrophenyl)pentane-1,3-diol |
InChI |
InChI=1S/C12H17NO4/c1-3-11(14)8(2)12(15)9-4-6-10(7-5-9)13(16)17/h4-8,11-12,14-15H,3H2,1-2H3/t8-,11+,12-/m0/s1 |
Clave InChI |
FOOWCZAPFNVTAR-AXTRIDKLSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O |
SMILES canónico |
CCC(C(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)




![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)

![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)

![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)
